1-(2-Fluorophenyl)-imidazolidin-2-one
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Overview
Description
1-(2-Fluorophenyl)-imidazolidin-2-one is a heterocyclic compound featuring an imidazolidine ring substituted with a fluorophenyl group. This compound is part of the imidazolidinone family, which is known for its presence in various pharmaceuticals, natural products, and synthetic intermediates . The fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Biochemical Analysis
Biochemical Properties
It’s structurally related to other fluorophenyl compounds that have been studied for their interactions with enzymes and proteins
Dosage Effects in Animal Models
There is currently no available data on how the effects of 1-(2-Fluorophenyl)-imidazolidin-2-one vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)-imidazolidin-2-one can be synthesized through several methods. One common approach involves the condensation of 2-fluorobenzaldehyde with ethylenediamine, followed by cyclization to form the imidazolidine ring . Another method includes the reaction of 2-fluorophenyl isocyanate with ethylenediamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazolidinones and imidazolidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Fluorophenyl)-imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and chiral auxiliaries.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to modulation of their activity. The imidazolidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
1-Phenylimidazolidine-2-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
1-(2-Chlorophenyl)imidazolidine-2-one: Substituted with a chlorine atom instead of fluorine, which can alter its reactivity and applications.
Uniqueness: 1-(2-Fluorophenyl)-imidazolidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, stability, and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(2-fluorophenyl)imidazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-7-3-1-2-4-8(7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRARJNIICBGHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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